molecular formula C16H10N2OS B2877457 N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide CAS No. 477502-81-1

N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide

Cat. No. B2877457
CAS RN: 477502-81-1
M. Wt: 278.33
InChI Key: JPZOFRDYIDEFKP-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide is a chemical compound that belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes are compounds containing a benzene fused to a thiophene ring. Thiophenes are five-membered aromatic heterocycles made up of four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of benzothiophene derivatives involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .


Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be determined using various spectroscopic techniques . The structure is often stabilized by weak intramolecular interactions .


Chemical Reactions Analysis

Benzothiophenes undergo a variety of chemical reactions. For instance, they can react with aryne intermediates to form a wide range of organosulfur compounds . This reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds related to N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide emphasizes their synthesis through various chemical reactions and their structural characterization. For instance, Michał Nowacki and K. Wojciechowski (2017) reported the synthesis of [1]benzothieno[2,3-b]quinolines via a transition-metal-free [3+3] annulation process, showcasing a method to generate complex heterocyclic structures from simpler benzo[b]thiophenyl precursors (Nowacki & Wojciechowski, 2017). Similarly, R. Mohareb et al. (2004) explored the heterocyclic synthesis capabilities of thiophenylhydrazonoacetates, leading to the creation of diverse pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004).

Biological Applications

The biological applications of these compounds extend to their potential as histone deacetylase inhibitors and their antiproliferative activities. J. Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including a thiophene substituted derivative, showing inhibitory activity against histone deacetylases with significant antiproliferative activity against cancer cell lines (Jiao et al., 2009). Moreover, research by B. K. Sagar et al. (2018) on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed different modes of supramolecular aggregation and potential implications for pharmaceutical design (Sagar et al., 2018).

Anticancer Potential

The anticancer potential of related compounds has been extensively investigated. For example, M. Faizi et al. (2017) evaluated 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, some of which showed considerable anticonvulsant activity and highlighted the versatility of thiophene-containing compounds in developing new therapeutic agents (Faizi et al., 2017).

Future Directions

Benzothiophene derivatives have been extensively used to treat various types of diseases with high therapeutic potency, which has led to their extensive developments . Future research could focus on the design of more active and less toxic benzothiophene-based medicinal drugs, as well as more effective diagnostic agents and pathologic probes .

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-11-1-3-12(4-2-11)16(19)18-14-5-6-15-13(9-14)7-8-20-15/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZOFRDYIDEFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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